(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-5-7-10-8(11-12-7)6-1-3-13-4-2-6/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUQZLTFKSMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a novel organic molecule characterized by its unique structural features, including a tetrahydrothiopyran moiety and an oxadiazole ring. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and extensive research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 200.26 g/mol. The oxadiazole ring is known for its reactivity and potential therapeutic applications, while the tetrahydrothiopyran structure may enhance its bioavailability and pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including those responsible for respiratory infections. A study on related compounds highlighted their activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
| Compound | Activity | Target Pathogens |
|---|---|---|
| Oxadiazole Derivatives | Antimicrobial | Haemophilus influenzae, Moraxella catarrhalis |
| Tetrahydrothiopyran Compounds | Antimicrobial | Various bacterial strains |
Anticancer Activity
The oxadiazole moiety is also associated with anticancer properties. Predictive modeling suggests that structural components similar to this compound may interact with multiple biological pathways involved in cancer progression. Preliminary studies have shown that related compounds can inhibit tumor cell growth in vitro .
Anti-inflammatory Effects
Compounds incorporating oxadiazole rings have been reported to exhibit anti-inflammatory effects. This activity is crucial for developing treatments for conditions characterized by chronic inflammation. The mechanism typically involves the modulation of inflammatory cytokines and pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited bacterial growth at concentrations as low as 10 µM.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed a dose-dependent increase in cell viability at lower concentrations while exhibiting cytotoxicity at higher doses (EC50 values ranged from 1 µM to 10 µM) .
The biological activity of this compound can be attributed to its ability to engage in hydrogen bonding and participate in nucleophilic substitutions due to the presence of functional groups within its structure. This reactivity allows it to interact with biological targets effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
